REACTION_CXSMILES
|
Cl[CH:2]([N:7]=[C:8](Cl)[C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=1)[C:3]([F:6])([F:5])[F:4].[C:17](#[N:20])[CH:18]=[CH2:19].C(N(CC)C(C)C)(C)C.[Br:30]Br>CN(C)C=O.CCCCCCC.C(OCC)(=O)C>[Br:30][C:19]1[C:18]([C:17]#[N:20])=[C:8]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)[NH:7][C:2]=1[C:3]([F:6])([F:5])[F:4]
|
Name
|
N-[1-chloro-(2,2,2-trifluoroethyl)]-4-chlorobenzimidoyl chloride
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
ClC(C(F)(F)F)N=C(C1=CC=C(C=C1)Cl)Cl
|
Name
|
|
Quantity
|
1.33 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to and
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
CONCENTRATION
|
Details
|
is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain a residue
|
Type
|
WASH
|
Details
|
eluted with 20% ethyl acetate in heptane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(NC1C(F)(F)F)C1=CC=C(C=C1)Cl)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 22.9% | |
YIELD: CALCULATEDPERCENTYIELD | 22.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |